Reductive Amination: One plausible synthetic route could involve the reductive amination of 2-(formyl)benzoic acid with ethylamine, followed by hydrochloride salt formation. This approach is supported by the successful synthesis of benzoic acid-2-((1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl)amino)ethyl ester hydrochloride using reductive amination with sodium triacetoxyborohydride or sodium cyanoborohydride. []
Hydrolysis and Decarboxylation: Another potential pathway involves a multi-step process starting with the synthesis of a suitable precursor like 2-(1-aminoethyl)benzonitrile. Hydrolysis of the nitrile group followed by decarboxylation could yield 2-(1-aminoethyl)benzoic acid. Subsequent treatment with hydrochloric acid would result in the hydrochloride salt. A similar approach is employed for synthesizing 4-(4-methylpiperazin-1-ylmethyl)benzoic acid hydrochloride. []
Chemical Reactions Analysis
Amide Bond Formation: The carboxylic acid group can react with amines to form amide bonds, a common reaction in organic synthesis and peptide chemistry. [] This reaction could be utilized to conjugate 2-(1-Aminoethyl)benzoic acid hydrochloride with other molecules.
Schiff Base Formation: The primary amine group can react with aldehydes or ketones to form Schiff bases. [] This reaction can be exploited for synthesizing various heterocyclic compounds or as a means to introduce the molecule into larger structures.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters. This reaction offers another route for derivatization and potential applications in materials science. [, , ]
Related Compounds
GSK3532795 (BMS-955176)
Compound Description: GSK3532795, previously known as BMS-955176, is a second-generation HIV-1 maturation inhibitor. It demonstrated efficacy in Phase IIb clinical trials and is known for its potency and oral activity. [] The compound exhibits broad coverage against various polymorphic viruses, with an EC50 value of less than 15 nM against a panel of common polymorphisms. This broad activity makes it effective against 96.5% of HIV-1 subtype B viruses. [] GSK3532795 also possesses a favorable pharmacokinetic profile in preclinical studies. []
Relevance: GSK3532795, while not directly derived from 2-(1-aminoethyl)benzoic acid hydrochloride, shares a similar scaffold with a substituted benzoic acid core. The research highlights the importance of modifications at the C-3 and C-17 positions for achieving desired antiviral activity and pharmacokinetic properties, offering insights that could be relevant when exploring the structure-activity relationships of 2-(1-aminoethyl)benzoic acid hydrochloride and its derivatives. []
Compound Description: This compound is synthesized through a reductive amination reaction using sodium triacetoxyborohydride or sodium cyanoborohydride. The process is noted for its stability, simplicity, and environmental friendliness due to the recycling of mother liquor. []
Relevance: This compound shares a similar scaffold with 2-(1-aminoethyl)benzoic acid hydrochloride, featuring a benzoic acid core with an ethylamine substituent at the ortho position. The presence of a trifluoromethyl group on the phenylethyl substituent in this compound, compared to the simpler aminoethyl group in 2-(1-aminoethyl)benzoic acid hydrochloride, highlights potential areas for structural modification and exploration of their impact on biological activity. []
Compound Description: This compound acts as a selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ). [] It shows potential for therapeutic applications, particularly in the field of antithrombotic therapy. []
Relevance: Similar to 2-(1-aminoethyl)benzoic acid hydrochloride, this compound features a benzoic acid core with an ethylamine substituent. The key difference lies in the complex heterocyclic substituent attached to the ethylamine group in this compound. Exploring variations in this substituent, while maintaining the core structure of 2-(1-aminoethyl)benzoic acid hydrochloride, could offer insights into potential PI3Kβ inhibitory activity and other biological properties. []
Relevance: Although Bexarotene doesn't directly belong to the same chemical class as 2-(1-aminoethyl)benzoic acid hydrochloride, both compounds feature a benzoic acid core. The research on Bexarotene focuses on developing analogs with improved RXR selectivity to mitigate its side effects. These efforts highlight the potential of structural modifications around the benzoic acid core for fine-tuning biological activity, a concept relevant to exploring the therapeutic potential of 2-(1-aminoethyl)benzoic acid hydrochloride and its derivatives. [, ]
Compound Description: NEt-4IB is a partial retinoid-X-receptor (RXR) agonist. []
Relevance: Although NEt-4IB differs significantly in structure from 2-(1-aminoethyl)benzoic acid hydrochloride, both compounds are being investigated in the context of RXR modulation. The research focuses on improving RXR selectivity and reducing side effects associated with current RXR agonists like Bexarotene. While structurally distinct, the shared target and the pursuit of improved analogs provide a comparative context for exploring the potential of 2-(1-aminoethyl)benzoic acid hydrochloride in related pathways. []
Compound Description: This compound is being explored as a potential agent for boron neutron capture therapy (BNCT), a type of radiation therapy for cancer. []
Relevance: While structurally dissimilar to 2-(1-aminoethyl)benzoic acid hydrochloride, this compound highlights the use of amino acid derivatives, particularly those containing boron clusters, in medicinal chemistry. This example, though distinct in its structure and application, underscores the potential of amino acid-based compounds, like 2-(1-aminoethyl)benzoic acid hydrochloride, as scaffolds in drug discovery, particularly for targeted therapies. []
Compound Description: This compound is synthesized with a high yield through a multistep reaction involving methyl 4-hydroxybenzoate, 1,2-dibromoethane, and piperidine. []
Relevance: This compound exhibits structural similarity to 2-(1-aminoethyl)benzoic acid hydrochloride, sharing a common benzoic acid core. The presence of a piperidinylethoxy group at the para position in this compound, as opposed to the aminoethyl group at the ortho position in 2-(1-aminoethyl)benzoic acid hydrochloride, provides a point of comparison for understanding the impact of substituent position and nature on the compound's properties and potential biological activities. []
Compound Description: This series of compounds serves as key intermediates in the synthesis of more complex molecules, specifically methyl 2-[2-((1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonyl-amino)alkanamido]alkanoates, through an azide coupling method. []
Relevance: Although structurally distinct from 2-(1-aminoethyl)benzoic acid hydrochloride, these compounds highlight the utility of amino acid-derived esters as building blocks in synthetic chemistry. While the specific chemical structures differ, the shared focus on amino acid derivatives underscores their versatility in constructing diverse molecular architectures, offering potential strategies for synthesizing analogs and derivatives of 2-(1-aminoethyl)benzoic acid hydrochloride for further investigation. []
Compound Description: Efipladib (also known as 111) is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α). [] It exhibits efficacy in both in vitro and in vivo models, specifically in assays involving isolated enzymes, cell cultures, and whole blood from rats and humans. [] Efipladib's binding affinity to cPLA2α has been further characterized using isothermal titration calorimetry. [] Furthermore, the compound has demonstrated promising results in preclinical studies focusing on prostaglandin and leukotriene-dependent inflammatory models. []
Relevance: While structurally different from 2-(1-aminoethyl)benzoic acid hydrochloride, Efipladib's development highlights the exploration of benzoic acid derivatives for therapeutic purposes. This research emphasizes the potential of compounds containing a benzoic acid moiety, like 2-(1-aminoethyl)benzoic acid hydrochloride, as valuable starting points for designing novel therapeutics, particularly in the context of inflammation and related pathways. []
4-[(Biphenyl-2-ylcarbonyl)amino]benzoic acid
Compound Description: This compound is a key intermediate in the multi-kilogram synthesis of Conivaptan hydrochloride, a dual vasopressin-receptor antagonist. []
Relevance: This compound, while structurally distinct from 2-(1-aminoethyl)benzoic acid hydrochloride, emphasizes the use of modified benzoic acid derivatives in multi-step syntheses of pharmaceutical compounds. The successful development of a scalable process for this compound highlights the potential of leveraging benzoic acid derivatives, like 2-(1-aminoethyl)benzoic acid hydrochloride, for the production of more complex molecules with therapeutic applications. []
Compound Description: This compound is an intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers. [] The synthesis process for this compound is notable for its environmental friendliness and cost-effectiveness. []
Relevance: While not directly derived from 2-(1-aminoethyl)benzoic acid hydrochloride, this compound shares a similar scaffold with a substituted benzoic acid core. The successful development of a green synthesis process for this Imatinib intermediate emphasizes the potential for developing environmentally friendly and efficient synthetic routes for 2-(1-aminoethyl)benzoic acid hydrochloride and its analogs. []
4-Amino benzene boric acid hydrochloride
Compound Description: This compound is synthesized using a palladium-catalyzed process. The method used is considered safe, reliable, and suitable for industrial production due to its high yield and mild reaction conditions. []
Relevance: This compound is structurally related to 2-(1-aminoethyl)benzoic acid hydrochloride as both share a common benzene ring substituted with an amine group at the para position. The difference lies in the presence of a boronic acid group in this compound versus the carboxylic acid group in 2-(1-aminoethyl)benzoic acid hydrochloride. This comparison highlights potential modifications to the functional groups attached to the benzene ring, which could be explored for altering the compound's properties and biological activity. []
Compound Description: This compound, designated as compound "I" in the study, is an anti-obesity agent. [] Metabolic studies in rats and dogs revealed it's primarily metabolized into 4-amino-5-ethyl-3-thiophenecarboxylic acid (II) and 5-ethyl-4-(methylamino)-3-thiophenecarboxylic acid (III). [] Further investigation suggests that compound "I" acts as a prodrug for compound "II," as both demonstrate similar plasma concentrations and pharmacokinetic profiles. []
Relevance: This research, although focusing on a different class of compounds, emphasizes the importance of understanding the metabolic pathways and pharmacokinetic properties of drug candidates. While structurally different from 2-(1-aminoethyl)benzoic acid hydrochloride, the insights gained from these metabolic studies can inform the development and optimization of 2-(1-aminoethyl)benzoic acid hydrochloride derivatives for improved bioavailability and pharmacological activity. []
Compound Description: This compound is a Schiff base ligand with potential bidentate N,O-donor properties. [] Structural analysis reveals an E conformation about the C=N bond. [] It forms inversion dimers through intermolecular O—H⋯O hydrogen bonds, further stabilized by intramolecular O—H⋯N hydrogen bonds creating an S(6) ring motif. []
Relevance: Although structurally different from 2-(1-aminoethyl)benzoic acid hydrochloride, this compound also contains a benzoic acid moiety. The research highlights the synthesis and structural characterization of Schiff base ligands derived from benzoic acid, offering insights into potential coordination chemistry and applications as ligands. These findings could be relevant in exploring the coordination properties and potential applications of 2-(1-aminoethyl)benzoic acid hydrochloride in the context of metal complexes. []
Compound Description: This compound acts as a potent p38 kinase inhibitor. [] The research focuses on preparing stable crystalline salt forms of this compound, specifically the N-1 methanesulfonic acid salt, the N-1 hydrochloride salt, and the N-4 hydrochloride salt. []
Relevance: While structurally distinct from 2-(1-aminoethyl)benzoic acid hydrochloride, the research highlights the importance of salt formation for modulating the physicochemical properties of drug candidates, such as stability and solubility. This concept is relevant when considering potential salt forms of 2-(1-aminoethyl)benzoic acid hydrochloride for optimizing its pharmaceutical properties. []
Compound Description: This compound's research primarily focuses on its crystallization and the development of methods to produce its zwitterionic form. [, , , , ]
Relevance: While structurally different from 2-(1-aminoethyl)benzoic acid hydrochloride, the research emphasizes the significance of crystal form and ionization state for pharmaceutical applications, especially in terms of solubility, stability, and bioavailability. These factors are relevant when considering the development of 2-(1-aminoethyl)benzoic acid hydrochloride and its potential derivatives as drug candidates. [, , , , ]
Compound Description: This compound is a radiolabeled version of Pramiracetam hydrochloride, a potential cognition enhancer. The ¹⁴C label is introduced during synthesis to facilitate pharmacokinetic and metabolic studies. []
Relevance: While not structurally related to 2-(1-aminoethyl)benzoic acid hydrochloride, this research highlights the use of radiolabeling techniques in drug development. This approach can be valuable for studying the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(1-aminoethyl)benzoic acid hydrochloride and its analogs, providing crucial information for optimizing their pharmacokinetic profiles. []
Compound Description: This compound serves as a crucial intermediate in the synthesis of MRI contrast agents. The described synthesis utilizes α-tert-butyl-β-benzyl-L-aspartate hydrochloride as a starting material. []
Relevance: While structurally distinct from 2-(1-aminoethyl)benzoic acid hydrochloride, this compound's use in developing MRI contrast agents highlights the versatility of amino acid-derived compounds in medicinal chemistry. This example, though different in structure, underscores the potential of exploring 2-(1-aminoethyl)benzoic acid hydrochloride and its derivatives for applications beyond their initial pharmacological targets, such as in the field of medical imaging or as tools for chemical biology research. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.